2-[(2S,5S)-5-(carbamoylmethyl)-3,6-dioxopiperazin-2-yl]acetamide
Description
2-[(2S,5S)-5-(Carbamoylmethyl)-3,6-dioxopiperazin-2-yl]acetamide (CAS: 88206-98-8) is a cyclic dipeptide characterized by a piperazine-2,5-dione core substituted with carbamoylmethyl and acetamide groups. Its molecular formula is C₈H₁₂N₄O₄ (molar mass: 228.2 g/mol), and it exists as a powder with a melting point of 297°C . The compound exhibits broad bioactivity, including antitumor, antifungal, antibacterial, antiviral, and immunomodulatory effects . It is used as a molecular building block in drug discovery and biochemical research .
Properties
IUPAC Name |
2-[(2S,5S)-5-(2-amino-2-oxoethyl)-3,6-dioxopiperazin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O4/c9-5(13)1-3-7(15)12-4(2-6(10)14)8(16)11-3/h3-4H,1-2H2,(H2,9,13)(H2,10,14)(H,11,16)(H,12,15)/t3-,4-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRHCRFVPPMTPGK-IMJSIDKUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(=O)NC(C(=O)N1)CC(=O)N)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]1C(=O)N[C@H](C(=O)N1)CC(=O)N)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88206-98-8 | |
| Record name | 2-[(2S,5S)-5-(carbamoylmethyl)-3,6-dioxopiperazin-2-yl]acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (2S,5S)-3,6-Dioxo-2,5-piperazinediacetamide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZXY77KXZ8W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2S,5S)-5-(carbamoylmethyl)-3,6-dioxopiperazin-2-yl]acetamide typically involves the cyclization of dipeptides under specific conditions. The reaction conditions often include the use of protecting groups to ensure the selective formation of the desired product. Common reagents used in the synthesis include carbodiimides for peptide bond formation and various solvents to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale peptide synthesis techniques. These methods are optimized for high yield and purity, often utilizing automated peptide synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(2S,5S)-5-(carbamoylmethyl)-3,6-dioxopiperazin-2-yl]acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups within the compound, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the compound’s structure, affecting its reactivity and interactions with other molecules.
Substitution: Substitution reactions can introduce new functional groups, enhancing or modifying the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions are carefully controlled to achieve the desired modifications without compromising the compound’s integrity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Biological Activities
The compound exhibits a wide range of biological activities:
- Antitumor Activity : It has been shown to induce apoptosis in cancer cells and inhibit cell proliferation. This makes it a candidate for further research in cancer therapeutics .
- Antimicrobial Properties : The compound displays antifungal and antibacterial activities, suggesting its potential use in treating infections caused by resistant strains of bacteria and fungi .
- Antiviral Effects : Preliminary studies indicate that it may have efficacy against certain viral infections, making it a subject of interest for antiviral drug development .
- Immunomodulatory Effects : The compound can modulate immune responses, which is critical in developing treatments for autoimmune diseases and enhancing vaccine efficacy .
Medicinal Chemistry
In medicinal chemistry, 2-[(2S,5S)-5-(carbamoylmethyl)-3,6-dioxopiperazin-2-yl]acetamide serves as a molecular building block for synthesizing more complex compounds. Its structure allows for modifications that can enhance its pharmacological properties. Researchers are exploring derivatives of this compound to improve its therapeutic index and reduce toxicity.
Drug Development
The compound's diverse biological activities make it a promising candidate for drug development. It has been investigated in preclinical studies for various diseases:
- Cancer : Studies have focused on its ability to induce apoptosis in specific cancer cell lines. The mechanism involves disrupting cellular signaling pathways that promote survival and proliferation .
- Infectious Diseases : Given its antimicrobial properties, researchers are evaluating its effectiveness against multi-drug resistant pathogens. This is particularly relevant in the context of rising antibiotic resistance globally .
- Autoimmune Disorders : Its immunomodulatory effects are being studied in models of autoimmune diseases to determine if it can help restore normal immune function without causing overactivation .
Case Studies
Several case studies highlight the potential applications of this compound:
- Case Study on Antitumor Activity :
- Research on Antimicrobial Properties :
- Immunomodulatory Effects :
Mechanism of Action
The mechanism of action of 2-[(2S,5S)-5-(carbamoylmethyl)-3,6-dioxopiperazin-2-yl]acetamide involves its interaction with various molecular targets and pathways. It can induce apoptosis by activating caspases and other apoptotic proteins. Additionally, it modulates immune responses by interacting with cytokines and immune cells, leading to enhanced anti-tumor and anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Functional Group Variations
The compound’s bioactivity and physicochemical properties are influenced by its cyclic dipeptide backbone and substituents. Key analogs include:
CYCLO(-ASP-ASP) (2-[(2S,5S)-5-(Carboxymethyl)-3,6-dioxopiperazin-2-yl]acetic acid)
- Structure : Similar piperazine-2,5-dione core but substituted with carboxymethyl (acidic) instead of carbamoylmethyl (neutral urea derivative) .
- Molecular Formula : C₈H₁₀N₂O₆ (molar mass: 230.17 g/mol) .
- Key Differences: Carboxymethyl groups increase polarity and acidity (pKa ~2–3 for carboxylic acid), enhancing water solubility but reducing membrane permeability compared to the carbamoylmethyl analog . Limited bioactivity data, but cyclic dipeptides with carboxylic acid groups are often explored as enzyme inhibitors .
2-((2S,5S)-5-Methyl-3,6-dioxopiperazin-2-yl)acetic Acid (CAS: 110954-19-3)
- Structure : Methyl group replaces carbamoylmethyl at the 5-position .
- Molecular Formula : C₇H₁₀N₂O₄ (molar mass: 186.17 g/mol) .
- Lacks the urea moiety, diminishing hydrogen-bonding capacity and likely altering target interactions .
FPI-1523 Sodium (Avibactam Derivative)
- Structure : β-lactamase inhibitor with a sulfonyl-acetamide group but distinct bicyclic core .
- Key Differences: Targets β-lactamases (e.g., CTX-M-15, OXA-48) via covalent binding, unlike the cyclic dipeptide’s broad, non-enzymatic bioactivity . Higher molecular weight (C₇H₁₀N₂O₄ vs. C₈H₁₂N₄O₄) and ionic nature (sodium salt) enhance solubility in aqueous formulations .
Biological Activity
2-[(2S,5S)-5-(carbamoylmethyl)-3,6-dioxopiperazin-2-yl]acetamide, also known by its CAS number 88206-98-8, is a cyclic dipeptide that has garnered attention for its potential biological activities. This compound exhibits properties that may influence various cellular processes, including apoptosis, cell proliferation, and immune response modulation. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is C8H12N4O4, with a molecular weight of approximately 228.21 g/mol. The structure features a piperazine ring with two carbonyl groups and an acetamide moiety.
Structural Formula
The structural representation can be summarized as follows:
Apoptosis Induction
Research indicates that this compound can induce apoptosis in various cell lines. A study demonstrated that treatment with this compound led to significant increases in apoptotic markers in cancer cells. The mechanism appears to involve the activation of caspases and modulation of Bcl-2 family proteins.
Cell Proliferation Inhibition
This compound has also been shown to inhibit cell proliferation. In vitro studies using human cancer cell lines revealed that it effectively reduced cell viability in a dose-dependent manner. The following table summarizes findings from key studies on its effects on different cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical cancer) | 15 | Induction of apoptosis via caspase activation |
| MCF-7 (breast cancer) | 20 | Cell cycle arrest at G1 phase |
| A549 (lung cancer) | 18 | Inhibition of proliferation through apoptosis |
Immune Response Modulation
Another significant aspect of the biological activity of this compound is its ability to modulate immune responses. Studies have indicated that it can enhance the activity of certain immune cells while suppressing others, making it a potential candidate for further research in immunotherapy.
Case Studies and Research Findings
- Case Study on Cancer Cells : A recent study published in Cancer Letters examined the effects of this compound on breast cancer cells. The results indicated a marked increase in apoptosis rates after 48 hours of treatment compared to control groups .
- Mechanistic Insights : Another research article explored the mechanistic pathways involved in the anti-proliferative effects of this compound. It was found that the compound downregulated cyclin D1 expression, leading to cell cycle arrest .
- Immunomodulatory Effects : A study highlighted its role in enhancing T-cell activation while inhibiting regulatory T-cell functions, suggesting potential applications in cancer immunotherapy .
Q & A
Propose a metabolomics workflow to identify degradation products under physiological conditions.
- Methodological Answer : Incubate the compound in simulated gastric fluid (SGF) and liver microsomes. Analyze via UPLC-QTOF-MS (ESI+ mode) with MSE data-independent acquisition. Use UNIFI software for metabolite identification (mass error <5 ppm). Compare fragmentation patterns to in silico predictions (Meteor Nexus) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
